Heptadecylbenzene

Description

Properties

IUPAC Name |

heptadecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-21-18-16-19-22-23/h16,18-19,21-22H,2-15,17,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPPFNHWXMJARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065815 | |

| Record name | Heptadecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14752-75-1 | |

| Record name | Heptadecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14752-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014752751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, heptadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptadecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTADECYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ3N88U5RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Phenylheptadecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 1-phenylheptadecane, a long-chain alkylbenzene. The synthesis involves a two-step process commencing with the Friedel-Crafts acylation of benzene to form an intermediate aryl ketone, followed by a reduction to yield the final alkane product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction workflow.

Core Synthesis Pathway

The most direct and widely applicable method for the synthesis of 1-phenylheptadecane is a two-step sequence:

-

Friedel-Crafts Acylation: This reaction introduces the 17-carbon acyl chain to the benzene ring. Benzene is reacted with heptadecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce heptadecanophenone. This method is advantageous as the acylium ion intermediate is stabilized by resonance and does not undergo rearrangement, ensuring the formation of the linear ketone.[1]

-

Ketone Reduction: The carbonyl group of heptadecanophenone is then reduced to a methylene group to yield 1-phenylheptadecane. Two classical and effective methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.[2][3][4]

-

Clemmensen Reduction: This method employs a zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.[2] It is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions.[2][5]

-

Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), typically in a high-boiling solvent like ethylene glycol.[3][4] It is suitable for substrates that are sensitive to acidic conditions.[4]

-

The overall synthesis workflow can be visualized as follows:

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis of 1-phenylheptadecane.

Step 1: Synthesis of Heptadecanoyl Chloride

Heptadecanoyl chloride is the acylating agent in the Friedel-Crafts reaction and can be prepared from heptadecanoic acid.

Materials:

-

Heptadecanoic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place heptadecanoic acid.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents).

-

Gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation.

-

The resulting crude heptadecanoyl chloride can be purified by vacuum distillation.

Step 2: Friedel-Crafts Acylation: Synthesis of Heptadecanophenone

Materials:

-

Anhydrous benzene

-

Heptadecanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry carbon disulfide (or other suitable solvent)

-

Round-bottom flask

-

Addition funnel

-

Ice bath

-

Stirrer

-

Hydrochloric acid (HCl), dilute

-

Separatory funnel

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a stirrer, addition funnel, and a calcium chloride drying tube, suspend anhydrous aluminum chloride in dry carbon disulfide.

-

Cool the suspension in an ice bath.

-

Dissolve heptadecanoyl chloride in dry carbon disulfide and place it in the addition funnel.

-

Add the heptadecanoyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 30 minutes.

-

After the addition is complete, add anhydrous benzene dropwise to the reaction mixture while maintaining the temperature below 10°C.

-

Once all the benzene has been added, remove the ice bath and stir the mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and add concentrated HCl to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude heptadecanophenone can be purified by recrystallization or column chromatography.

Step 3A: Clemmensen Reduction of Heptadecanophenone

Materials:

-

Heptadecanophenone

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Prepare zinc amalgam by stirring zinc powder with a 5% mercuric chloride solution for a few minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask, place the freshly prepared zinc amalgam, heptadecanophenone, toluene, and concentrated hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated HCl may be added periodically.

-

After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 1-phenylheptadecane can be purified by vacuum distillation or column chromatography.

Step 3B: Wolff-Kishner Reduction of Heptadecanophenone

Materials:

-

Heptadecanophenone

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Potassium hydroxide (KOH)

-

Ethylene glycol (or diethylene glycol)

-

Round-bottom flask with a Dean-Stark trap and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Hydrochloric acid (HCl), dilute

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine heptadecanophenone, hydrazine hydrate, and ethylene glycol.

-

Heat the mixture to reflux to form the hydrazone, collecting the water in the Dean-Stark trap.

-

After hydrazone formation is complete, add potassium hydroxide pellets to the mixture.

-

Increase the temperature to distill off the excess hydrazine and water, allowing the reaction temperature to rise to approximately 190-200°C.

-

Maintain the reaction at this temperature until the evolution of nitrogen gas ceases (typically 3-4 hours).

-

Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether or hexane).

-

Wash the organic layer with dilute HCl and then with water until neutral.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purify the resulting 1-phenylheptadecane by vacuum distillation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 1-phenylheptadecane. Please note that yields can vary depending on the specific reaction conditions and purification methods.

| Reaction Step | Reactants | Key Reagents/Catalysts | Solvent | Typical Yield (%) |

| Friedel-Crafts Acylation | Benzene, Heptadecanoyl chloride | AlCl₃ | Carbon disulfide | 70-85 |

| Clemmensen Reduction | Heptadecanophenone | Zn(Hg), conc. HCl | Toluene | 60-80 |

| Wolff-Kishner Reduction | Heptadecanophenone | N₂H₄·H₂O, KOH | Ethylene glycol | 75-90 |

Physicochemical and Spectroscopic Data of 1-Phenylheptadecane

| Property | Value |

| Molecular Formula | C₂₃H₄₀ |

| Molecular Weight | 316.57 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 397 °C (lit.)[6] |

| Density | 0.855 g/mL at 20 °C (lit.)[6] |

| Refractive Index | n20/D 1.480 (lit.)[6] |

| ¹H NMR (CDCl₃, ppm) | δ 7.30-7.15 (m, 5H, Ar-H), 2.60 (t, 2H, Ar-CH₂), 1.59 (quint, 2H, Ar-CH₂-CH₂), 1.35-1.20 (m, 28H, -(CH₂)₁₄-), 0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 142.9, 128.4, 128.2, 125.5, 36.1, 31.9, 31.5, 29.7 (multiple signals), 29.5, 29.3, 22.7, 14.1 |

| IR (KBr, cm⁻¹) | ~3085, 3060, 3025 (Ar C-H stretch), 2920, 2850 (Aliphatic C-H stretch), 1605, 1495, 1450 (Ar C=C stretch), 720, 695 (Ar C-H bend) |

| Mass Spectrum (EI, m/z) | 316 (M⁺), 91 (base peak, [C₇H₇]⁺) |

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is dictated by the chemical transformations required. Friedel-Crafts acylation is chosen over alkylation to prevent carbocation rearrangements and polyalkylation, thus ensuring a single, linear product.[7] The subsequent reduction is a necessary step to convert the ketone functionality into the desired alkane.

This technical guide provides a foundational understanding of the synthesis of 1-phenylheptadecane for professionals in research and drug development. The outlined protocols and data serve as a valuable resource for the laboratory preparation of this and similar long-chain alkylbenzenes.

References

- 1. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-Phenylheptadecane = 97.0 GC 14752-75-1 [sigmaaldrich.com]

- 7. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Heptadecylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecylbenzene, a long-chain alkylbenzene, is a compound of interest in various fields of chemical research and industrial applications. Its amphiphilic nature, arising from the combination of a hydrophilic benzene ring and a long, hydrophobic alkyl chain, makes it a subject of study in areas such as surfactant development and as a nonpolar solvent. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, including experimental methodologies for its synthesis and characterization, presented in a format tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. This data has been compiled from various reputable sources to provide a solid foundation for further research and application development.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₄₀ | --INVALID-LINK-- |

| Molecular Weight | 316.56 g/mol | --INVALID-LINK-- |

| CAS Number | 14752-75-1 | --INVALID-LINK-- |

| Melting Point | 32 °C (305.15 K) | --INVALID-LINK-- |

| Boiling Point | 397 °C (670.15 K) | --INVALID-LINK-- |

| Density | 0.855 g/mL at 20 °C | --INVALID-LINK-- |

| Refractive Index | 1.480 at 20 °C | --INVALID-LINK-- |

| Enthalpy of Vaporization | 98.5 kJ/mol at 429 K | --INVALID-LINK-- |

Spectroscopic Data

| Spectroscopy Type | Key Data Points | Source(s) |

| Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z 316. Other significant fragments can be observed corresponding to the loss of alkyl chains. | --INVALID-LINK-- |

| Infrared (IR) Spectroscopy | Characteristic peaks for aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2960 cm⁻¹), and aromatic C=C bending (around 1450-1600 cm⁻¹). | --INVALID-LINK-- |

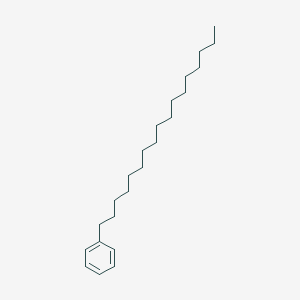

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a seventeen-carbon alkyl chain.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of long-chain alkylbenzenes like this compound is through a two-step process involving Friedel-Crafts acylation followed by reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation of Benzene with Heptadecanoyl Chloride

This reaction introduces the acyl group onto the benzene ring.

-

Reactants: Benzene, Heptadecanoyl Chloride (C₁₇H₃₅COCl), and a Lewis acid catalyst such as anhydrous Aluminum Chloride (AlCl₃).

-

General Procedure:

-

Anhydrous aluminum chloride is suspended in an excess of dry benzene in a reaction vessel equipped with a stirrer, a reflux condenser, and a dropping funnel. The mixture is cooled in an ice bath.

-

Heptadecanoyl chloride is added dropwise to the stirred suspension. The reaction is exothermic, and the temperature should be maintained around 5-10 °C during the addition.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then gently refluxed to ensure the reaction goes to completion.

-

The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude heptadecanoylbenzene (a ketone).

-

Step 2: Clemmensen or Wolff-Kishner Reduction of Heptadecanoylbenzene

The carbonyl group of the ketone is reduced to a methylene group to form the final product, this compound.

-

Clemmensen Reduction:

-

Reagents: Zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.

-

General Procedure: The crude heptadecanoylbenzene is refluxed with amalgamated zinc and concentrated hydrochloric acid. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic extract is washed, dried, and the solvent is evaporated to yield this compound.

-

-

Wolff-Kishner Reduction:

-

Reagents: Hydrazine hydrate (N₂H₄·H₂O) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as diethylene glycol.

-

General Procedure: Heptadecanoylbenzene is heated with hydrazine hydrate and potassium hydroxide in diethylene glycol. Water is removed by distillation, and the reaction temperature is raised to allow for the decomposition of the hydrazone intermediate. After cooling, the reaction mixture is diluted with water, and the product is extracted. The organic layer is then washed, dried, and purified.

-

Purification:

The final product, this compound, is typically purified by vacuum distillation or column chromatography to remove any unreacted starting materials or byproducts.

Caption: General workflow for the synthesis of this compound.

Determination of Physical Properties

Solubility Determination (Gravimetric Method)

This protocol outlines a general method for determining the solubility of this compound in various organic solvents.

-

Materials: this compound, a selection of organic solvents (e.g., hexane, toluene, ethanol, acetone), analytical balance, vials, temperature-controlled shaker or bath, filtration apparatus (e.g., syringe filters), and an oven.

-

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and add it to a vial containing a known volume or mass of the chosen solvent. Ensure an excess of the solute is added to create a saturated solution.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

Separation: After equilibration, carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe and filter it through a syringe filter to remove any undissolved solid.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Mass Determination: Once the solvent is completely removed, reweigh the vial containing the dissolved this compound. The difference in weight gives the mass of the solute that was dissolved in the known volume of the solvent.

-

Calculation: Calculate the solubility in terms of g/L or mol/L.

-

Caption: Experimental workflow for solubility determination.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is considered a combustible liquid. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a summary of the key chemical and physical properties of this compound, along with generalized experimental protocols for its synthesis and the determination of its solubility. The provided data and methodologies are intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug development, and materials science, facilitating further exploration and application of this long-chain alkylbenzene.

Heptadecylbenzene: A Technical Guide to Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecylbenzene (C₂₃H₄₀) is a long-chain alkylbenzene characterized by a heptadecyl alkyl group attached to a benzene ring. Its highly nonpolar nature dictates its solubility profile, a critical parameter in various applications including chemical synthesis, formulation development, and environmental fate studies. Understanding the solubility of this compound in different organic solvents is essential for process design, purification, and predicting its behavior in complex mixtures. This technical guide provides an in-depth overview of the solubility of this compound, including theoretical principles, estimated quantitative data, and a detailed experimental protocol for solubility determination.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. This compound is a nonpolar molecule due to the presence of the long hydrocarbon chain and the relatively nonpolar benzene ring. Therefore, it is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents.

The primary intermolecular forces in this compound are London dispersion forces. For dissolution to occur, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the intermolecular forces are also predominantly London dispersion forces. The interaction between this compound and these solvents is energetically favorable, leading to high solubility.

-

Polar Aprotic Solvents (e.g., Acetone): These solvents possess a dipole moment but cannot donate hydrogen bonds. While some dipole-induced dipole interactions can occur, the disparity in intermolecular forces between the nonpolar solute and the polar solvent results in lower solubility compared to nonpolar solvents.

-

Polar Protic Solvents (e.g., Ethanol, Water): These solvents are characterized by strong hydrogen bonding networks. The energy required to disrupt these networks to accommodate a large, nonpolar molecule like this compound is significant, and the resulting solute-solvent interactions are weak. Consequently, this compound exhibits very low solubility in polar protic solvents.

Estimated Solubility of this compound

| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) | Qualitative Solubility |

| n-Hexane | Nonpolar | > 50 | Very Soluble |

| Toluene | Nonpolar (Aromatic) | > 50 | Very Soluble |

| Diethyl Ether | Slightly Polar | 20 - 40 | Freely Soluble |

| Acetone | Polar Aprotic | 1 - 5 | Sparingly Soluble |

| Ethanol | Polar Protic | < 0.1 | Slightly Soluble |

| Methanol | Polar Protic | < 0.01 | Very Slightly Soluble |

| Water | Polar Protic | < 0.001 | Practically Insoluble |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a solid compound in a solvent.[1][2][3][4][5]

Materials and Apparatus

-

This compound (solid, pure form)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a series of vials containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be controlled to ±0.5°C.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. It is critical to avoid disturbing the settled solid.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.

-

Quantification:

-

Gravimetric Method: If the solvent is volatile, the solvent from a known volume of the filtrate can be evaporated, and the mass of the remaining this compound can be determined.

-

Chromatographic Method: Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical instrument. Analyze the diluted sample using a validated GC-FID or HPLC-UV method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Analysis: Calculate the solubility in the desired units (e.g., g/100 mL, mg/L, mol/L) from the quantified concentration of the saturated solution. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizations

Experimental Workflow for Solubility Determination

References

The Ubiquitous Heptadecylbenzene Derivatives: A Technical Guide to Their Natural Sources, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecylbenzene derivatives, a class of phenolic lipids, are drawing increasing attention within the scientific community for their diverse biological activities and potential therapeutic applications. These amphiphilic molecules, characterized by a seventeen-carbon alkyl chain attached to a benzene ring, are found across various kingdoms of life, from cereals that form the staple of human diets to marine sponges inhabiting the depths of the ocean. This technical guide provides a comprehensive overview of the natural sources, occurrence, experimental analysis, and known biological signaling pathways of this compound derivatives, with a focus on 5-heptadecylresorcinol, a prominent member of this class. The information is curated to serve as a valuable resource for researchers and professionals in drug discovery and development.

Natural Occurrence and Quantitative Data

This compound derivatives are not synthesized by animals but are obtained through dietary intake, primarily from plant-based sources. They are also produced by various bacteria, fungi, and marine organisms. The concentration of these compounds can vary significantly depending on the species, cultivar, and environmental conditions.

Plant Kingdom

The most well-documented sources of this compound derivatives are cereal grains, particularly in the outer layers.

Table 1: Quantitative Occurrence of 5-Heptadecylresorcinol (C17:0) and Related Alkylresorcinols in Cereals

| Source | Cultivar/Variety | Total Alkylresorcinols (mg/kg) | 5-Heptadecylresorcinol (C17:0) Content (%) | Reference |

| Wheat Bran | Commercial | 1157.1 - 1330.8 | Not specified individually | [1] |

| Common Wheat (Triticum aestivum) | Multiple | 672.5 - 1408.9 | ~5% of total ARs | [2][3] |

| Rye (Secale cereale) | Multiple | ~412 (lower than rye) | Ratio of C17:0/C21:0 is ~1.0 | [4] |

| Barley (Hordeum vulgare) | Multiple | Lower than wheat and rye | Present | [5][6] |

| Tritordeum | Multiple | 1408.9 ± 528.0 | Present | [2][3] |

| Einkorn (Triticum monococcum) | Multiple | 580 - 820 | Present | [2] |

| Emmer (Triticum dicoccum) | Multiple | 580 - 820 | Present | [2] |

| Spelt (Triticum spelta) | Multiple | 580 - 820 | Present | [2] |

Note: The C17:0 content is often reported as a percentage of the total alkylresorcinol (AR) content. The homologue distribution can be a characteristic marker for the cereal species.

Beyond cereals, alkylresorcinols, including heptadecyl derivatives, have been identified in other plants such as mango peels, leaves, and seeds.[5]

Microbial Kingdom

This compound derivatives are also products of microbial metabolism.

-

Bacteria: Certain bacteria are known to synthesize alkylresorcinols. For instance, an antibiotic, DB-2073 (2-n-hexyl-5-n-propylresorcinol), was isolated from a Pseudomonas species, and the outer shell of Azotobacter cysts contains these compounds.[7]

-

Fungi: While the documentation of this compound derivatives in fungi is less extensive, some fungal species are known to produce alkylresorcinols.[5][8]

Marine Environment

The marine ecosystem is a rich source of unique bioactive compounds, including this compound derivatives.

-

Sponges: Marine sponges are a significant source of novel alkylresorcinols. The structural diversity of these compounds in sponges is often greater than in terrestrial plants.[5][8]

Experimental Protocols

The accurate analysis of this compound derivatives is crucial for understanding their distribution and biological function. The following protocols provide a general framework for their extraction, isolation, and characterization.

Extraction and Isolation from Wheat Bran

This protocol is adapted from methodologies employing Ultrasound-Assisted Extraction (UAE), which has been shown to be highly efficient.[1]

1. Sample Preparation:

- Mill commercial wheat bran to a fine powder to increase the surface area for extraction.

2. Ultrasound-Assisted Extraction:

- To 10 g of powdered wheat bran, add 100 mL of acetone in a flask.

- Place the flask in an ultrasonic bath and sonicate for 20 minutes at a controlled temperature.

- Filter the mixture through Whatman No. 1 filter paper.

- Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Solid-Phase Extraction (SPE) for Purification:

- Dissolve the crude extract in a minimal amount of n-hexane.

- Condition a silica gel SPE cartridge by passing n-hexane through it.

- Load the dissolved extract onto the cartridge.

- Wash the cartridge with a non-polar solvent like n-hexane to remove non-polar impurities.

- Elute the alkylresorcinol fraction with a more polar solvent system, such as a mixture of n-hexane and ethyl acetate (e.g., 80:20 v/v).

- Collect the eluate and evaporate the solvent to yield a purified alkylresorcinol fraction.

Characterization by HPLC-MS/MS

1. Instrumentation:

- A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is ideal for the separation and sensitive detection of this compound derivatives.

2. Chromatographic Conditions:

- Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

- Mobile Phase: A gradient elution is typically employed using:

- Solvent A: Water with 0.1% formic acid

- Solvent B: Acetonitrile or methanol with 0.1% formic acid

- Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over 15-20 minutes to elute the lipophilic alkylresorcinols.

- Flow Rate: 0.2-0.4 mL/min.

- Column Temperature: 30-40 °C.

3. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for phenolic compounds.

- Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for 5-heptadecylresorcinol and other homologs should be monitored. For 5-heptadecylresorcinol (C23H40O2, MW: 348.57), the precursor ion [M-H]⁻ at m/z 347.3 would be selected. Product ions would be determined by fragmentation analysis.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve the purified this compound derivative in a deuterated solvent such as chloroform-d (CDCl3) or methanol-d4 (CD3OD).

2. NMR Experiments:

- ¹H NMR: This will provide information on the aromatic protons of the resorcinol ring (typically in the range of δ 6.0-7.0 ppm) and the aliphatic protons of the long alkyl chain (δ 0.8-2.5 ppm). The integration of the signals can be used to confirm the ratio of aromatic to aliphatic protons.

- ¹³C NMR: This will show signals for the aromatic carbons (δ 100-160 ppm) and the aliphatic carbons of the heptadecyl chain (δ 14-40 ppm).

- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule, including the attachment point of the alkyl chain to the benzene ring.

Biological Activities and Signaling Pathways

This compound derivatives, particularly 5-alkylresorcinols, have been shown to possess a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5]

Anticancer Activity and the TLR4/MYD88/NF-κB Signaling Pathway

Recent studies have elucidated a key mechanism by which 5-alkylresorcinols exert their anticancer effects, specifically in colorectal cancer. These compounds have been shown to activate Hematopoietic Cell-Specific Lyn Substrate 1 (HCLS1) and suppress the Toll-like receptor 4 (TLR4)/Myeloid Differentiation Primary Response 88 (MYD88)/Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

The TLR4/MYD88/NF-κB pathway is a critical component of the innate immune system, but its aberrant activation is linked to chronic inflammation and cancer progression. By inhibiting this pathway, 5-alkylresorcinols can reduce the expression of pro-inflammatory and pro-survival genes, thereby hindering tumor growth.

Figure 1: Simplified diagram of the TLR4/MYD88/NF-κB signaling pathway and the inhibitory effect of 5-alkylresorcinols.

Other Potential Biological Activities

In addition to the well-defined anticancer mechanism, this compound derivatives are being investigated for other therapeutic properties:

-

Antioxidant Activity: The phenolic ring of these molecules can scavenge free radicals, potentially mitigating oxidative stress-related damage.[9]

-

Antimicrobial Effects: Alkylresorcinols have demonstrated activity against various bacteria and fungi, suggesting their potential as natural antimicrobial agents.[5][10]

-

Enzyme Inhibition: These compounds have been shown to inhibit certain enzymes, which could be a mechanism for some of their biological effects.[11]

Experimental Workflow for Bioactivity Screening

The following workflow outlines a general approach for screening natural sources for this compound derivatives with potential biological activity.

Figure 2: A general experimental workflow for the discovery and development of bioactive this compound derivatives.

Conclusion

This compound derivatives represent a promising class of natural products with significant potential for applications in human health. Their widespread occurrence, particularly in readily available sources like cereal brans, makes them attractive candidates for further research and development. This technical guide provides a foundational understanding of their natural sources, analytical methodologies, and biological significance. As research continues to unravel the intricate mechanisms of action of these compounds, they may pave the way for novel therapeutic strategies against a range of diseases.

References

- 1. Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-n-Alkylresorcinol Profiles in Different Cultivars of Einkorn, Emmer, Spelt, Common Wheat, and Tritordeum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 5. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Alkylresorcinol - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Isomers of Heptadecylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecylbenzene (C₂₃H₄₀) is an alkylaromatic hydrocarbon comprising a benzene ring substituted with a seventeen-carbon alkyl chain. This guide provides a comprehensive overview of the molecular structure, isomers, and physicochemical properties of this compound. It details synthetic methodologies, primarily focusing on the Friedel-Crafts alkylation, and outlines key analytical techniques for isomer separation and characterization, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. This document aims to serve as a technical resource for professionals in chemical research and drug development by consolidating available data and presenting it in a structured and accessible format.

Molecular Structure and Isomerism

The fundamental structure of this compound consists of a phenyl group attached to a heptadecyl group. The molecular formula for all non-cyclic isomers is C₂₃H₄₀, with a corresponding molecular weight of approximately 316.56 g/mol .[1] Isomerism in this compound can be categorized into two main types: positional isomerism of the phenyl group along the linear alkyl chain and structural isomerism arising from branching within the alkyl chain.

Positional Isomers of n-Heptadecylbenzene

When the heptadecyl chain is linear (an n-heptadecyl group), the position of the phenyl substituent can vary, leading to several positional isomers. The nomenclature indicates the carbon atom of the alkyl chain to which the phenyl group is attached.

-

1-Phenylheptadecane (n-Heptadecylbenzene): The most straightforward isomer, with the phenyl group at the terminal position of the seventeen-carbon chain.

-

2-Phenylheptadecane, 3-Phenylheptadecane, etc.: Internal isomers where the phenyl group is attached to a secondary carbon atom along the alkyl chain.

The properties of these isomers, such as boiling point and density, are expected to differ due to variations in molecular symmetry and intermolecular forces. Generally, linear isomers tend to have higher boiling points compared to their more branched counterparts due to greater surface area and stronger van der Waals forces.

Branched-Chain Isomers of this compound

Structural isomers of this compound include those with branched alkyl chains. The complexity of isomerism increases significantly with the possibility of various branching patterns (e.g., methyl, ethyl, or propyl side chains) at different positions along the main carbon chain. These are often referred to collectively as branched alkylbenzenes (BABs). The synthesis of specific branched isomers typically requires the use of a correspondingly branched alkylating agent.

Physicochemical Properties

Quantitative data on the physicochemical properties of all this compound isomers is not extensively available in the literature. However, data for 1-phenylheptadecane and general trends for linear alkylbenzenes (LABs) provide a basis for understanding their characteristics.

| Property | 1-Phenylheptadecane (n-Heptadecylbenzene) | General Trend for Other Isomers |

| Molecular Formula | C₂₃H₄₀ | C₂₃H₄₀ |

| Molecular Weight | 316.56 g/mol [1] | 316.56 g/mol |

| Boiling Point | 397 °C (lit.)[2] | Expected to be slightly lower for internal and branched isomers. |

| Density | 0.855 g/mL at 20 °C (lit.)[2] | Varies with structure; branching generally decreases density. |

| Refractive Index | n20/D 1.480 (lit.)[2] | Will vary among isomers. |

Table 1: Physicochemical Properties of this compound Isomers

Synthesis of this compound Isomers

The primary method for synthesizing this compound and its isomers is the Friedel-Crafts alkylation of benzene. This electrophilic aromatic substitution reaction involves the reaction of benzene with an alkylating agent, such as an alkene or an alkyl halide, in the presence of a Lewis acid catalyst.

General Experimental Protocol for Friedel-Crafts Alkylation

Objective: To synthesize a mixture of this compound isomers from benzene and 1-heptadecene.

Materials:

-

Benzene (anhydrous)

-

1-Heptadecene

-

Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid catalyst (e.g., HF, H₂SO₄)

-

Anhydrous solvent (e.g., carbon disulfide or excess benzene)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Apparatus for reflux, distillation, and extraction

Procedure:

-

A reaction flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with anhydrous benzene and the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen).

-

1-Heptadecene is added dropwise from the dropping funnel to the stirred mixture. The reaction is typically exothermic and may require cooling to maintain a specific temperature.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., room temperature or gentle reflux) for a specified period to ensure complete reaction.

-

The reaction is quenched by carefully pouring the mixture over ice and hydrochloric acid to decompose the catalyst.

-

The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

-

The crude product is then purified by vacuum distillation to isolate the this compound isomers.

Note: The use of 1-heptadecene will likely result in a mixture of positional isomers due to carbocation rearrangements, with the formation of more stable secondary carbocations favored. To synthesize a specific isomer, the corresponding alkyl halide can be used as the alkylating agent, although rearrangements can still occur.

Caption: General workflow for the synthesis of this compound isomers.

Isomer Separation and Characterization

Due to the similar physicochemical properties of this compound isomers, their separation and identification require sophisticated analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile organic compounds.

Experimental Protocol:

-

Gas Chromatograph: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane) is typically used.

-

Oven Temperature Program: A temperature gradient is employed to separate the isomers based on their boiling points and interaction with the stationary phase. For example, starting at a lower temperature and ramping up to a higher temperature.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV is commonly used. The resulting mass spectra are characterized by a molecular ion peak (m/z 316) and a series of fragment ions. The base peak is often at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), which is characteristic of alkylbenzenes. While the mass spectra of positional isomers are often very similar, subtle differences in the relative abundances of fragment ions, in conjunction with retention time data, can aid in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules, including the differentiation of this compound isomers.

¹H NMR:

-

Aromatic Protons: The protons on the benzene ring typically appear in the region of δ 7.0-7.3 ppm. The splitting pattern of these signals can provide information about the substitution pattern. For 1-phenylheptadecane, a multiplet would be expected.

-

Alkyl Protons: The protons of the heptadecyl chain will appear in the upfield region (δ 0.8-2.7 ppm). The proton(s) on the carbon directly attached to the phenyl group (benzylic protons) will be the most downfield of the alkyl protons. The terminal methyl group will appear as a triplet around δ 0.9 ppm.

¹³C NMR:

-

Aromatic Carbons: The carbons of the benzene ring will resonate in the region of δ 125-150 ppm. The number of signals can indicate the symmetry of the substitution.

-

Alkyl Carbons: The carbons of the heptadecyl chain will appear in the upfield region (δ 14-40 ppm). The chemical shift of the carbon attached to the phenyl group will be diagnostic.

Caption: Analytical workflow for isomer separation and identification.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, isomerism, synthesis, and characterization of this compound. While quantitative data for many of its isomers remains sparse in the public domain, the principles of organic chemistry and established analytical methodologies provide a robust framework for their study. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the synthesis and analysis of alkylaromatic compounds. Further research is warranted to fully characterize the complete range of this compound isomers and to explore their potential applications.

References

Thermal Stability and Degradation Products of Heptadecylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability and degradation products of heptadecylbenzene. While direct experimental data for this compound is limited in publicly accessible literature, this document synthesizes and extrapolates information from studies on analogous long-chain alkylbenzenes to predict its behavior under thermal stress. The guide covers the fundamental principles of thermal decomposition, expected degradation pathways, and the analytical techniques used for characterization. All quantitative data is presented in structured tables, and detailed experimental protocols for key analytical methods are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and degradation pathways.

Introduction

This compound is a long-chain alkylbenzene (LCAB) characterized by a benzene ring substituted with a seventeen-carbon alkyl chain. LCABs find applications in various industrial sectors, including as solvents, heat transfer fluids, and as intermediates in the synthesis of other chemicals. In the pharmaceutical and drug development industry, understanding the thermal stability of such molecules is crucial for ensuring the safety and efficacy of manufacturing processes, particularly during purification steps like distillation, and for assessing the shelf-life of related compounds.

Thermal degradation of long-chain alkylbenzenes is a complex process governed by free-radical mechanisms.[1] The length of the alkyl chain significantly influences the thermal stability and the distribution of degradation products.[1][2] Generally, longer alkyl chains lead to lower thermal stability due to the increased number of C-C bonds susceptible to cleavage.[2][3]

Thermal Stability of this compound

The thermal stability of an organic compound is its ability to resist decomposition at elevated temperatures. For long-chain alkylbenzenes like this compound, the initiation of thermal degradation typically involves the homolytic cleavage of a carbon-carbon bond in the alkyl chain.

Factors Influencing Thermal Stability

-

Alkyl Chain Length: The pyrolysis reactivity of n-alkylbenzenes generally increases with the length of the alkyl side chain, leading to lower decomposition temperatures.[2][3]

-

Bond Dissociation Energies: The weakest bonds in the this compound molecule are the C-C bonds in the long alkyl chain, particularly the benzylic C-C bond (the bond between the benzene ring and the first carbon of the alkyl chain). Cleavage of this bond is a key initiation step in the degradation process.[2]

-

Atmosphere: The presence of oxygen can significantly lower the decomposition temperature and alter the degradation pathway, leading to oxidative degradation products. This guide focuses on thermal degradation in an inert atmosphere (pyrolysis).

Quantitative Thermal Stability Data (Extrapolated)

| Compound | Alkyl Chain Length | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Experimental Conditions | Reference (Analogous Compounds) |

| n-Butylbenzene | C4 | ~450 | - | Pyrolysis | [2][3] |

| n-Pentadecylbenzene | C15 | 375-450 | - | Thermolysis | [4] |

| This compound (Predicted) | C17 | ~370-440 | - | Pyrolysis/Thermolysis | Extrapolated |

Note: The temperatures are approximate and can vary significantly with experimental conditions such as heating rate and pressure.

Thermal Degradation Pathways and Products

The thermal decomposition of this compound is expected to proceed through a free-radical chain reaction mechanism.[1]

Initiation

The primary initiation step is the cleavage of a C-C bond in the alkyl chain to form two radical species. The most likely cleavage occurs at the benzylic position due to the resonance stabilization of the resulting benzyl radical.

-

Benzylic C-C Bond Cleavage: C₆H₅-CH₂-(CH₂)₁₅-CH₃ → C₆H₅-CH₂• (benzyl radical) + •(CH₂)₁₅-CH₃ (hexadecyl radical)

Propagation

The initial radicals can undergo several propagation reactions:

-

Hydrogen Abstraction: A radical can abstract a hydrogen atom from an intact this compound molecule, creating a new radical and a stable molecule.

-

β-Scission: This is a key reaction for the breakdown of the long alkyl chain. A radical can cleave the C-C bond that is in the beta position to the radical center, resulting in the formation of an alkene and a smaller radical. For example, a radical on the third carbon of the heptadecyl chain could undergo β-scission to produce ethylene and a new, shorter alkylbenzene radical.

Termination

The chain reaction terminates when two radicals combine or disproportionate.

-

Radical Recombination: Two radicals combine to form a stable, larger molecule.

-

Disproportionation: One radical transfers a hydrogen atom to another, resulting in an alkane and an alkene.

Expected Degradation Products

Based on the degradation pathways of similar long-chain alkylbenzenes, the pyrolysis of this compound is expected to produce a complex mixture of hydrocarbons.[4] The major products are likely to be:

-

Styrene and Pentadecane: Formed from the cleavage of the C-C bond beta to the benzene ring.

-

Toluene and 1-Hexadecene: Resulting from the cleavage of the benzylic C-C bond followed by hydrogen abstraction.

A variety of other products are also expected in smaller quantities:

| Product Class | Specific Examples |

| α-Olefins | 1-Hexadecene, 1-Pentadecene, 1-Tetradecene, etc. |

| n-Alkanes | Pentadecane, Tetradecane, Tridecane, etc. |

| Shorter-chain Alkylbenzenes | Toluene, Ethylbenzene, Propylbenzene, etc. |

| Aromatic Olefins | Styrene |

| Gaseous Products | Methane, Ethane, Propane, Ethene, Propene |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal stability and degradation products of compounds like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of the sample.

Methodology:

-

Instrument Calibration: Calibrate the thermobalance for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a clean TGA pan (e.g., platinum or alumina).

-

Experimental Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to ensure a non-oxidative environment.[5]

-

Heating Program: Heat the sample at a constant rate (e.g., 10 or 20 °C/min) from ambient temperature to a final temperature (e.g., 800-1000 °C) where complete decomposition is expected.[6]

-

Data Acquisition: Continuously record the sample mass as a function of temperature and time.[5][7]

-

Data Analysis: Plot the mass loss versus temperature to obtain the TGA curve. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins (e.g., 5% mass loss, T₅%). The peak decomposition temperature is determined from the first derivative of the TGA curve (DTG curve).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products formed during pyrolysis.

Methodology:

-

Sample Preparation: A small amount of the sample (microgram to low-milligram range) is placed in a pyrolysis tube or on a pyrolysis probe.

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 400 °C, 500 °C, or a temperature range determined from TGA) in an inert atmosphere (typically helium). The heating can be instantaneous (flash pyrolysis) or a programmed ramp.

-

Product Transfer: The volatile degradation products are immediately swept by a carrier gas (helium) from the pyrolyzer into the injection port of a gas chromatograph (GC).

-

Gas Chromatography (GC) Separation: The mixture of degradation products is separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polarity capillary column). A temperature program is used to elute the compounds over time.

-

Mass Spectrometry (MS) Detection and Identification: As the separated compounds elute from the GC column, they enter a mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each compound.

-

Data Analysis: The individual degradation products are identified by comparing their mass spectra to a library of known spectra (e.g., NIST/Wiley). The relative abundance of each product can be estimated from the peak areas in the GC chromatogram.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Generalized Degradation Pathway

Caption: Simplified thermal degradation pathway of this compound.

Conclusion

While specific experimental data on the thermal stability of this compound is not abundant, a robust understanding can be derived from the established principles of long-chain alkylbenzene pyrolysis. This compound is expected to exhibit thermal decomposition in the range of 370-440 °C in an inert atmosphere, initiated by the cleavage of C-C bonds in its long alkyl chain. The degradation proceeds via a free-radical mechanism, yielding a complex mixture of smaller alkanes, alkenes, and shorter-chain alkylbenzenes, with toluene, 1-hexadecene, styrene, and pentadecane being among the major expected products. The experimental protocols and analytical techniques detailed in this guide, such as TGA and Py-GC-MS, are essential for the precise characterization of its thermal properties and degradation products, which is critical for ensuring process safety and product stability in relevant industrial applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Item - Pyrolysis of nâButylbenzene at Various Pressures: Influence of Long Side-Chain Structure on Alkylbenzene Pyrolysis - American Chemical Society - Figshare [acs.figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of Heptadecylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for heptadecylbenzene, a long-chain alkylbenzene. The information presented is crucial for the identification, characterization, and analysis of this compound in various scientific and industrial applications, including its potential relevance in drug development as a hydrophobic moiety or impurity. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols and visual aids to facilitate understanding and application in a research setting.

Spectroscopic Data Summary

The following tables present a structured summary of the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not publicly available with detailed peak assignments, the expected chemical shifts for both ¹H and ¹³C NMR can be predicted based on the known values for similar long-chain alkylbenzenes and general principles of NMR spectroscopy.[1][2][3][4][5][6]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | ~ 7.10 - 7.30 | Multiplet | 5H |

| Benzylic (-CH₂-Ph) | ~ 2.60 | Triplet | 2H |

| Methylene adjacent to benzylic (-CH₂-CH₂-Ph) | ~ 1.60 | Multiplet | 2H |

| Methylene chain (-(CH₂)₁₄-) | ~ 1.25 | Broad Singlet | 28H |

| Terminal methyl (-CH₃) | ~ 0.88 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C-alkyl) | ~ 142 |

| Aromatic (CH) | ~ 128 - 129 |

| Benzylic (-CH₂-Ph) | ~ 36 |

| Alkyl Chain (-CH₂-) | ~ 22 - 32 |

| Terminal Methyl (-CH₃) | ~ 14 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorptions corresponding to the vibrations of its aromatic and aliphatic components.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2950 - 2850 | C-H Stretch | Alkyl (CH₂, CH₃) | Strong |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring | Medium |

| 750 - 690 | C-H Bend (out-of-plane) | Monosubstituted Benzene | Strong |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of n-heptadecylbenzene is available from the NIST WebBook.[7] The fragmentation pattern is characteristic of long-chain alkylbenzenes, dominated by benzylic cleavage.

Table 4: Major Peaks in the Mass Spectrum of n-Heptadecylbenzene

| m/z | Relative Abundance (%) | Proposed Fragment |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 92 | ~60 | [C₇H₈]⁺ |

| 316 | ~15 | [M]⁺ (Molecular ion) |

| 43 | ~15 | [C₃H₇]⁺ |

| 57 | ~10 | [C₄H₉]⁺ |

| 105 | ~8 | [C₈H₉]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are essential for reproducibility and accurate interpretation. The following are generalized protocols applicable to the analysis of this compound.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds (longer delay may be needed for quaternary carbons).

-

Number of Scans: 128 or more, depending on the sample concentration.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., NaCl, KBr) are clean and dry.

-

Apply a small drop of liquid this compound directly onto the ATR crystal or between two salt plates to form a thin film.[8][9][10][11][12]

Instrument Parameters:

-

Spectrometer: A standard FTIR spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean, empty accessory should be recorded prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane, dichloromethane) at a concentration of approximately 1-10 µg/mL.

Instrument Parameters: [13][14][15]

-

Gas Chromatograph:

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase at 10 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Primary fragmentation pathway of this compound in EI-MS.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 4. compoundchem.com [compoundchem.com]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. n-Heptadecylbenzene [webbook.nist.gov]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. researchgate.net [researchgate.net]

- 12. jascoinc.com [jascoinc.com]

- 13. pubs.usgs.gov [pubs.usgs.gov]

- 14. benchchem.com [benchchem.com]

- 15. ftp.sccwrp.org [ftp.sccwrp.org]

Heptadecylbenzene: A Technical Guide to Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecylbenzene, a long-chain alkylbenzene, and its derivatives are emerging as versatile molecules with significant potential across various industrial sectors. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility as a surfactant in enhanced oil recovery (EOR), a corrosion inhibitor, and a lubricant additive. Detailed experimental protocols, quantitative performance data, and key signaling pathways and workflows are presented to facilitate further research and development in these areas.

Introduction

This compound (C₂₃H₄₀) is an aromatic hydrocarbon characterized by a seventeen-carbon alkyl chain attached to a benzene ring.[1][2] This long lipophilic chain, combined with the hydrophilic nature of the benzene ring (which can be further functionalized), imparts amphiphilic properties to its derivatives, making them suitable for a range of surface-active applications. The synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of benzene with a C17 olefin or haloalkane.[3][4] Subsequent sulfonation of the benzene ring yields this compound sulfonate, a powerful anionic surfactant.[5][6] This guide explores the industrial landscape for this compound, focusing on applications where its unique molecular structure offers significant advantages.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in various industrial processes.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₄₀ | [1] |

| Molecular Weight | 316.57 g/mol | [1] |

| Boiling Point | 397 °C | [7] |

| Melting Point | 32 °C | [7] |

| Density | 0.855 g/cm³ at 20 °C | [7] |

| CAS Number | 14752-75-1 | [1] |

Synthesis of this compound and its Sulfonate

Synthesis of this compound via Friedel-Crafts Alkylation

The primary industrial method for synthesizing this compound is the Friedel-Crafts alkylation of benzene. This electrophilic aromatic substitution reaction involves the reaction of benzene with a long-chain olefin (e.g., 1-heptadecene) or a halogenated alkane (e.g., 1-chloroheptadecane) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or hydrofluoric acid (HF).[3][4]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 1-Heptadecene

Materials:

-

Benzene (anhydrous)

-

1-Heptadecene

-

Aluminum chloride (anhydrous, powdered)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous benzene and powdered aluminum chloride. The mixture is cooled in an ice bath.

-

1-Heptadecene is added dropwise from the dropping funnel to the stirred benzene-catalyst mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 2-4 hours to ensure complete reaction.

-

The reaction is quenched by slowly pouring the mixture over crushed ice and 1 M hydrochloric acid.

-

The organic layer is separated using a separatory funnel and washed successively with water, 5% sodium bicarbonate solution, and again with water until the washings are neutral.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent (benzene and any dichloromethane used for extraction) is removed by rotary evaporation.

-

The crude this compound is then purified by vacuum distillation to yield the final product.

Synthesis of Sodium this compound Sulfonate

This compound is sulfonated to produce this compound sulfonic acid, which is then neutralized to form the sodium salt. Common sulfonating agents include concentrated sulfuric acid, oleum (a solution of SO₃ in H₂SO₄), or sulfur trioxide (SO₃).[6][8]

Experimental Protocol: Sulfonation of this compound

Materials:

-

This compound

-

Oleum (20% SO₃)

-

Sodium hydroxide solution (10% w/v)

-

Dichloromethane

Procedure:

-

This compound is dissolved in an appropriate solvent like dichloromethane in a round-bottom flask equipped with a stirrer and a dropping funnel, and the solution is cooled in an ice-water bath.

-

Oleum is added dropwise to the stirred solution, maintaining the temperature between 10-20 °C.

-

After the addition, the mixture is stirred at room temperature for 1-2 hours.

-

The reaction mixture is then carefully poured into ice water to quench the reaction.

-

The organic layer containing this compound sulfonic acid is separated.

-

The sulfonic acid is neutralized by the slow addition of a 10% sodium hydroxide solution with stirring until the pH is neutral (pH 7).

-

The resulting sodium this compound sulfonate is then isolated, which may involve techniques like solvent evaporation and recrystallization.

Characterization of Products

The synthesized this compound and its sulfonate can be characterized using various analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[5][9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For purity assessment and identification of isomers in this compound.[10]

-

High-Performance Liquid Chromatography (HPLC): For the analysis of sulfonated products.[11]

Industrial Applications

Enhanced Oil Recovery (EOR)

Long-chain alkylbenzene sulfonates, including those with C16 to C18 alkyl chains, are highly effective surfactants for chemical EOR applications.[5][12] Their primary function is to reduce the interfacial tension (IFT) between oil and water, which helps to mobilize residual oil trapped in the reservoir pores.

Mechanism of Action: this compound sulfonate molecules orient themselves at the oil-water interface, with the lipophilic heptadecyl tail extending into the oil phase and the hydrophilic sulfonate head group remaining in the aqueous phase. This reduces the IFT, allowing the oil to be displaced by the injected fluid.

Performance Data: Studies on long-chain alkylbenzene sulfonates have demonstrated their ability to achieve ultra-low IFT, a critical factor for efficient oil recovery.

| Surfactant System | Interfacial Tension (mN/m) | Conditions | Reference |

| Branched this compound Sulfonate (9ΦC17S) | ~10⁻² | 8.36x10⁴ mg/L surfactant with 8.48x10⁴ mg/L Na₂CO₃ | [5] |

Experimental Protocol: Core Flooding for EOR Evaluation

Objective: To evaluate the effectiveness of a this compound sulfonate formulation in enhancing oil recovery from a core sample.

Materials:

-

Core plug (e.g., Berea sandstone or reservoir rock)

-

Crude oil

-

Brine (simulating formation water)

-

This compound sulfonate solution (at optimal concentration)

-

Core flooding apparatus (core holder, pumps, pressure transducers, fraction collector)

Procedure:

-

The core plug is cleaned, dried, and its porosity and permeability are determined.

-

The core is saturated with brine.

-

The core is then flooded with crude oil to establish irreducible water saturation.

-

A waterflood is conducted by injecting brine until no more oil is produced, to determine the residual oil saturation.

-

A slug of the this compound sulfonate solution (e.g., 0.5 pore volumes) is injected into the core.

-

This is followed by a polymer drive (a polymer solution) to push the surfactant slug and the mobilized oil through the core.

-

The effluent from the core is collected in a fraction collector, and the amounts of oil and water are measured to determine the incremental oil recovery.[13][14]

Corrosion Inhibition

Derivatives of long-chain alkylbenzenes have shown significant potential as corrosion inhibitors, particularly for protecting steel in acidic environments, which is relevant in oil and gas production and industrial cleaning processes.[15][16]